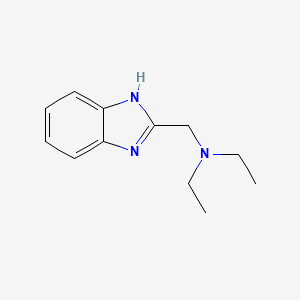

N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine

Description

N-(1H-Benzimidazol-2-ylmethyl)-N-ethylethanamine (CAS: 5805-58-3) is a benzimidazole-derived compound characterized by a benzimidazole core substituted with an ethylamine group. Key physicochemical properties include:

- Molecular Weight: 203.28 g/mol

- Melting Point: 169°C

- Boiling Point: 372.0±25.0°C (predicted)

- Density: 1.100±0.06 g/cm³

- pKa: 11.69±0.10 (predicted)

The ethylamine substituents contribute to its moderate lipophilicity, which may influence bioavailability and membrane permeability.

Properties

CAS No. |

5805-58-3 |

|---|---|

Molecular Formula |

C12H17N3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine |

InChI |

InChI=1S/C12H17N3/c1-3-15(4-2)9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI Key |

QNTXRTDYJAJFMK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Industrial Production: Information on large-scale industrial production methods is limited, likely due to the compound’s specialized nature.

Chemical Reactions Analysis

Mannich Reaction

The compound serves as a precursor in Mannich base synthesis , a key reaction for introducing amine-containing side chains. In one study, it reacted with formaldehyde and secondary amines under reflux conditions to form N-Mannich derivatives .

Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Formaldehyde + Amine | Ethanol | Reflux | 8 hrs | 67.5% |

Key Observations :

-

The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the formaldehyde-derived iminium intermediate .

-

Substituents on the amine reactant influence yield and product stability. For example, dimethylamine derivatives achieved 66% yield, while bulkier amines resulted in lower efficiency .

-

¹H NMR and IR spectroscopy confirmed successful Mannich base formation, with characteristic shifts for –CH₂– groups (δ 4.80–4.82 ppm) and C=N stretching (1770 cm⁻¹) .

Coordination with Metal Ions

The compound acts as a tridentate ligand , coordinating transition metals through:

-

Benzimidazole nitrogen (N1)

-

Secondary amine nitrogen

-

Methylene (–CH₂–) group.

Metal Complexation Examples

| Metal Ion | Coordination Geometry | Notable Properties |

|---|---|---|

| Nickel(II) | Octahedral | Catalyzes hydroxylation of alkanes |

| Copper(II) | Square planar | Exhibits redox activity in aerobic conditions |

Mechanistic Insights :

-

Coordination stabilizes metal ions in higher oxidation states, enhancing catalytic activity.

-

Nickel(II) complexes demonstrate regioselectivity in substrate oxidation due to steric effects from the ethylamine side chain.

Substitution Reactions

The ethylamine moiety undergoes alkylation and acylation under standard conditions:

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

Example :

Acylation

-

Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.

Example :

Comparative Reactivity with Benzimidazole Derivatives

The ethylamine side chain enhances nucleophilicity compared to simpler benzimidazoles:

| Compound | Reaction Rate (Mannich Base Synthesis) |

|---|---|

| Benzimidazole | Slow (Requires harsh conditions) |

| N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine | Fast (67.5% yield in 8 hrs) |

Redox Behavior

-

Oxidation : Reacts with hydrogen peroxide to form N-oxide derivatives, altering electronic properties.

-

Reduction : Sodium borohydride reduces imine groups in metal complexes, modifying catalytic activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its antiparasitic and antimicrobial properties. The benzimidazole moiety is a well-known pharmacophore in drug development, particularly for treating infections caused by parasites and bacteria.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine, exhibit significant antimicrobial properties against various pathogens. For instance:

- A study demonstrated that synthesized benzimidazole derivatives showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against certain strains .

- The compound's structure allows it to interact with biological targets such as enzymes and receptors, which is crucial for its mechanism of action in combating infections .

Anticancer Potential

The anticancer properties of this compound have also been explored:

- Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, specific derivatives were found to be more potent than standard anticancer drugs like 5-Fluorouracil .

- The compound's ability to inhibit vital enzymes involved in cancer metabolism positions it as a candidate for further development in oncology .

Coordination Chemistry

This compound can serve as a ligand in coordination complexes. Its nitrogen atoms can coordinate with metal ions, forming stable complexes that may exhibit unique catalytic properties or enhanced biological activities.

Metal Complexes

Research on metal complexes involving benzimidazole derivatives has shown promising results:

- Complexes formed with palladium(II) and platinum(II) have demonstrated enhanced cytotoxicity compared to their uncoordinated forms, suggesting that metal coordination can amplify the biological effects of benzimidazole-based compounds .

- These complexes are being investigated for their potential use in targeted drug delivery systems and as novel therapeutic agents against resistant bacterial strains .

Synthesis of New Derivatives

The versatility of this compound extends to its use as a precursor in the synthesis of new compounds with enhanced biological activities:

- Through Mannich reactions and other synthetic methodologies, researchers have developed a range of new benzimidazole derivatives that exhibit improved pharmacological profiles, including anti-inflammatory and analgesic activities .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

Targets: The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).

Pathways: Further studies are needed to elucidate the pathways affected by this compound.

Comparison with Similar Compounds

Structural and Functional Diversity in Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Findings and Contrasts

Biological Activity :

- Antioxidant Activity : Bis N’-benzimidazole alkylamidine derivatives (e.g., 2a-e) showed potent antioxidant properties, likely due to electron-rich benzimidazole nuclei .

- Anticancer Activity : Nickel complexes with abb ligands exhibited selective cytotoxicity toward tumor cells, though less potent than cisplatin . In contrast, thioacetamido-benzamide derivatives (e.g., W1) demonstrated dual antimicrobial and anticancer effects .

- Anti-inflammatory Activity : Isatin derivatives (e.g., 6b) displayed moderate activity, emphasizing the role of hydrazine and isatin moieties in reducing inflammation .

Metal Coordination: Zinc and nickel complexes (e.g., ambaf and abb) leverage metal-ligand interactions for DNA targeting, a mechanism absent in non-metallated derivatives like the target compound .

Synthesis Complexity :

- Bis-benzimidazole derivatives (e.g., abb) require multi-step synthesis involving trithiocyanurate ligands , whereas simpler analogs like the target compound may be synthesized via direct alkylation or condensation.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine, a compound derived from the benzimidazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, antitumor, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves the condensation of ortho-phenylenediamine with various alkylating agents. The compound is characterized using techniques such as:

- Melting Point Determination : The melting point of the synthesized compound was found to be between 178 °C and 180 °C.

- Spectroscopic Analysis : Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to confirm the structure. Notable IR peaks include:

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated through microbroth dilution methods against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole structures often exhibit a broad spectrum of antimicrobial effects due to their ability to interact with bacterial DNA and inhibit replication processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. This compound was tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| MCF7 | 12.00 ± 0.50 |

The compound exhibited higher cytotoxicity in two-dimensional assays compared to three-dimensional assays, indicating its potential effectiveness in inhibiting tumor growth while minimizing toxicity .

Case Studies

In a notable case study, researchers synthesized several Mannich bases from substituted benzimidazoles, including this compound. The study evaluated these compounds for their biological activities:

- Antimicrobial Assays : The synthesized compounds showed varying degrees of antibacterial activity, with some derivatives displaying complete bacterial DNA cleavage.

- Brine-Shrimp Lethality Assay : Toxicity assessments indicated that several compounds were non-toxic at effective antimicrobial concentrations, making them suitable candidates for further development .

Q & A

Basic: What are the recommended synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-N-ethylethanamine, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via N-Mannich base reactions. A validated approach involves condensing 2-substituted benzimidazole derivatives with ethylamine in the presence of formaldehyde under reflux conditions. For example, a structurally similar compound, N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine, was synthesized with a 65.5% yield using acetonitrile as the solvent and triethylamine as a base . Optimization strategies include:

- Reagent Ratios: Maintain a 1:2 molar ratio of benzimidazole to ethylamine.

- Temperature Control: Reflux at 80–90°C for 6–8 hours to ensure complete imine formation.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.

Basic: How should researchers characterize this compound spectroscopically to confirm its structure?

Methodological Answer:

Key techniques include:

- IR Spectroscopy: Look for C-N stretching vibrations (alkyl: ~1011 cm⁻¹, aryl: ~1272 cm⁻¹) and C=N/C=C stretches (~1434–1600 cm⁻¹) .

- ¹H NMR (DMSO-d6): Expect signals for ethyl groups (δ 1.00 ppm, triplet, 6H), methylene bridges (δ 4.80 ppm, singlet, 2H), and aromatic protons (δ 7.26–7.70 ppm, multiplet, 9H) .

- Elemental Analysis: Verify %C, %H, and %N to confirm molecular formula (e.g., C18H21N3).

Advanced: What strategies are effective for incorporating this compound into coordination complexes?

Methodological Answer:

The benzimidazole moiety acts as a polydentate ligand. A proven method involves combining it with trithiocyanuric acid (ttcH3) to form trinuclear metal complexes:

- Example: [Ni3(abb)3(H2O)3(μ-ttc)]ClO4·3H2O·EtOH, where abb is a bis(benzimidazole) derivative. The nickel centers coordinate via benzimidazole N-atoms and ttc anions .

- Crystallography: Use SHELXL (via SHELX suite) for structural refinement .

Advanced: How can researchers evaluate the pharmacological potential of this compound?

Methodological Answer:

Benzimidazole derivatives are explored for kinase inhibition and antiparasitic activity. Methodological steps include:

- Target Selection: Prioritize enzymes like Plasmodium falciparum Protein Kinase 6 (PfPK6) based on structural analogs (e.g., bromo/trifluoromethoxy-substituted derivatives in antimalarial studies) .

- SAR Studies: Modify substituents on the benzimidazole core to enhance binding affinity. For example, 2-phenyl or sulfonyl groups improve interaction with hydrophobic pockets .

- In Vitro Assays: Use fluorescence polarization assays to measure IC50 values against recombinant kinases .

Advanced: What functionalization methods enable diversification of the benzimidazole core?

Methodological Answer:

- Sulfonylation: React with tosyl chloride or phenylsulfonyl chlorides in dichloromethane (0°C to RT) to generate N-sulfonylamidines (e.g., N-(1H-benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine) .

- Halogenation: Introduce bromine or chlorine at the 5/6 positions using NBS or Cl2/FeCl3 to facilitate cross-coupling reactions.

Data Contradiction Analysis: How should researchers address variability in spectroscopic data across studies?

Methodological Answer:

Discrepancies in NMR/IR peaks may arise from:

- Solvent Effects: DMSO-d6 vs. CDCl3 shifts proton signals (e.g., aromatic protons δ 7.26–7.70 in DMSO vs. δ 7.10–7.60 in CDCl3).

- Tautomerism: Benzimidazole NH tautomerism can alter peak splitting. Use variable-temperature NMR to resolve dynamic effects.

- Purity: Always report HPLC purity (>95%) and employ TLC to verify homogeneity .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N2 or Ar) at –20°C to avoid oxidation.

- Incompatibilities: Avoid strong acids/bases, which may protonate the benzimidazole NH or hydrolyze the ethylamine group .

Computational Modeling: Which tools are suitable for predicting binding modes or electronic properties?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., PfPK6 ).

- DFT Calculations: Gaussian or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Crystallography: SHELXD/SHELXE for phase determination in structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.